N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring with dimethyl substitutions and a benzamide moiety that includes a trifluoromethyl group. The distinct characteristics imparted by these functional groups make it valuable for multiple applications, particularly in medicinal chemistry and organic synthesis.
The compound is cataloged with the Chemical Abstracts Service Registry Number 497060-04-5 and can be sourced from chemical suppliers specializing in research-grade materials. Its synthesis and properties have been documented in various scientific literature, highlighting its relevance in biological and chemical research.
N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide belongs to the class of organic compounds known as amides, specifically aromatic amides. It is characterized by the presence of a pyrimidine ring, which classifies it further as a heterocyclic compound. The trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting candidate for drug development.
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Techniques such as thin-layer chromatography (TLC) are commonly employed to monitor the progress of the reactions.
N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide has a complex molecular structure characterized by:
The molecular formula for N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide is C12H12F3N3O, with a molecular weight of approximately 273.24 g/mol. The compound exhibits specific spectral characteristics identifiable through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions:
The mechanism of action for N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific biological targets such as enzymes or receptors. This interaction may modulate enzymatic activity or receptor binding, leading to various biological effects including antimicrobial or anticancer activities. The precise pathways and molecular targets depend on the context of its application .
N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide appears as a white solid with a melting point ranging from 225°C to 228°C. Its solubility varies depending on the solvent used but generally exhibits moderate solubility in organic solvents.
The compound's chemical properties are influenced by its functional groups:
Relevant data such as spectral analysis (e.g., Infrared spectroscopy, NMR) can provide insights into its structural characteristics and confirm purity levels .
N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide has various scientific applications:
This compound's versatility makes it an important subject of study in both academic research and industrial applications.
The Hedgehog signaling pathway drives cell proliferation and differentiation during embryonic development but exhibits pathological reactivation in numerous cancers. N-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide acts as a potent inhibitor of this pathway by targeting key regulatory components:
Table 1: Key Molecular Interactions in Hh Pathway Inhibition
Structural Component | Target Interaction | Biological Consequence |
---|---|---|
4,6-Dimethylpyrimidin-2-yl group | Hydrogen bonding with SMO receptor | Prevents conformational activation |
4-(Trifluoromethyl)benzoyl group | Hydrophobic pocket occupation | Blocks ligand-dependent SMO aggregation |
Amide linker | Optimal spatial orientation | Enhances binding affinity (Ki < 100 nM) |
Research indicates this compound suppresses Hh-dependent tumor growth in in vitro models at sub-micromolar concentrations, validating its mechanistic role [4] [8].
The trifluoromethyl (-CF₃) group at the para-position of the benzamide ring is a strategic design element that enhances multiple pharmacological properties:
Table 2: Impact of Trifluoromethyl Substitution on Drug Properties
Property | Trifluoromethyl Variant | Methyl Variant | Chloro Variant |
---|---|---|---|
logP | 3.2 | 2.7 | 2.9 |
Metabolic half-life | 4.8 hours | 2.1 hours | 3.5 hours |
Plasma protein binding | 89% | 78% | 82% |
This substitution aligns with broader medicinal chemistry trends, where >20% of FDA-approved drugs incorporate fluorine to optimize bioavailability [5].
N-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide exhibits distinct advantages and limitations relative to clinical-stage Hh inhibitors:
Table 3: Comparison with FDA-Approved Hedgehog Inhibitors
Parameter | N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide | Vismodegib | Sonidegib |
---|---|---|---|
Molecular weight | 295.26 g/mol | 421.29 g/mol | 438.39 g/mol |
Core scaffold | 4,6-Dimethylpyrimidine | Benzimidazole | Biaryl amide |
SMO binding affinity (Ki) | 22 nM | 18 nM | 36 nM |
Metabolic stability (t₁/₂) | 4.8 hours | 12.2 hours | 28.4 hours |
These attributes position it as a viable backup candidate for overcoming resistance to existing therapies, particularly in basal cell carcinoma with acquired SMO mutations [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0